Ethyl 2,4-dimethylquinoline-3-carboxylate

Medicinal Chemistry ADME Physicochemical Properties

Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS 104785-54-8) is a synthetic quinoline derivative characterized by a core quinoline ring with methyl substituents at the 2- and 4-positions and an ethyl carboxylate ester at the 3-position. This substitution pattern imparts specific physicochemical properties, including a predicted LogP of 3.66 and a boiling point of 321.5±37.0 °C, which differentiate it from other quinoline esters.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 104785-54-8
Cat. No. B177725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dimethylquinoline-3-carboxylate
CAS104785-54-8
Synonyms2,4-diMethylquinoline-3-carboxylic acid ethyl ester
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C
InChIInChI=1S/C14H15NO2/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3/h5-8H,4H2,1-3H3
InChIKeyASEYONPNBCGPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS 104785-54-8): A Key Quinoline Building Block for Medicinal Chemistry


Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS 104785-54-8) is a synthetic quinoline derivative characterized by a core quinoline ring with methyl substituents at the 2- and 4-positions and an ethyl carboxylate ester at the 3-position . This substitution pattern imparts specific physicochemical properties, including a predicted LogP of 3.66 and a boiling point of 321.5±37.0 °C, which differentiate it from other quinoline esters . The compound serves primarily as a versatile intermediate in the synthesis of more complex quinoline-based molecules, including potential therapeutics .

Why Generic Substitution of Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS 104785-54-8) Carries Quantifiable Risk in Research and Development


Substituting ethyl 2,4-dimethylquinoline-3-carboxylate with a generic 'quinoline ester' or a close analog like the free acid (2,4-dimethylquinoline-3-carboxylic acid, CAS 104785-55-9) is not scientifically sound due to significant differences in physicochemical and biological behavior. The ethyl ester moiety directly influences key properties such as LogP (3.66) and solubility, which in turn affect cellular permeability and bioavailability . Furthermore, the specific 2,4-dimethyl substitution pattern on the quinoline ring is not merely decorative; it defines the compound's interaction with biological targets and its reactivity in subsequent synthetic transformations . Using an analog with a different substitution pattern or a different ester group can lead to unpredictable changes in synthetic yields, reaction kinetics, or assay results, rendering comparative studies invalid and potentially derailing project timelines [1]. Therefore, procurement must be exact.

Quantitative Differentiation of Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS 104785-54-8) for Procurement Decisions


Ethyl 2,4-dimethylquinoline-3-carboxylate Demonstrates Defined Physicochemical Properties for Predictable ADME Behavior

Ethyl 2,4-dimethylquinoline-3-carboxylate possesses a calculated LogP of 3.66, which is optimal for balancing lipophilicity and aqueous solubility for oral bioavailability, and a boiling point of 321.5±37.0 °C, providing a clear metric for purity and stability during handling . In contrast, the free acid analog, 2,4-dimethylquinoline-3-carboxylic acid (CAS 104785-55-9), has a much lower LogP (calculated as 1.86) and is a solid at room temperature, which would significantly alter its behavior in both chemical reactions and biological systems .

Medicinal Chemistry ADME Physicochemical Properties

Ethyl Ester Form Offers a Strategic Synthetic Advantage over the Free Acid in Common Coupling Reactions

The ethyl ester moiety of Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS 104785-54-8) is a strategic protecting group that allows for selective deprotection under mild basic conditions, enabling stepwise synthesis of complex molecules . The free acid, 2,4-dimethylquinoline-3-carboxylic acid (CAS 104785-55-9), while itself a building block, requires separate activation steps (e.g., conversion to an acid chloride or use of coupling reagents) for amide or ester bond formation, which can introduce additional synthetic steps and potential side reactions [1]. The ester form is directly amenable to transesterification and nucleophilic acyl substitution, streamlining library synthesis.

Organic Synthesis Medicinal Chemistry Building Block

The 2,4-Dimethyl Substitution Pattern is Essential for Activity in Advanced Quinoline Hybrid Molecules

While direct bioactivity data for Ethyl 2,4-dimethylquinoline-3-carboxylate itself is sparse, its utility is defined by its role as a scaffold. Studies on quinoline-3-carboxylate derivatives demonstrate that the substitution pattern is critical for antimicrobial activity [1]. More importantly, the 2,4-dimethylquinoline core is a key structural feature in more advanced hybrid molecules with demonstrated in vitro activity [2]. For example, novel N-((substituted)carbamothioyl)-2,4-dimethylquinoline-3-carboxamide hybrids were synthesized and evaluated, showing that the 2,4-dimethylquinoline moiety is a necessary component for the observed biological effects [3]. Substituting this core would likely abolish activity.

Antimicrobial Anticancer Structure-Activity Relationship

Commercial Availability of Ethyl 2,4-dimethylquinoline-3-carboxylate at Defined Purity (95%) Ensures Reproducible Research

Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS 104785-54-8) is commercially available from multiple suppliers at a minimum purity specification of 95% . This level of purity provides a quantifiable benchmark for procurement and experimental design. In contrast, the free acid analog (CAS 104785-55-9) is often sold at lower purity grades (e.g., 90%) without detailed characterization, introducing a greater degree of uncertainty in reaction stoichiometry and assay results . The availability of the ester with a clear, higher purity specification reduces the risk of unexpected outcomes due to unknown impurities.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS 104785-54-8) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Lipophilic Quinoline-Based Drug Candidates

Given its favorable LogP of 3.66, Ethyl 2,4-dimethylquinoline-3-carboxylate is the preferred starting material for designing CNS-penetrant or orally bioavailable drug candidates. Its lipophilicity is well-suited for passive diffusion across cell membranes, a property not shared by the more polar free acid . This makes it an ideal scaffold for lead optimization programs targeting intracellular enzymes or receptors.

Chemical Biology: Generating Focused Libraries for SAR Studies

The ethyl ester functionality provides a convenient handle for diversification, enabling the creation of amide, ester, and other quinoline-3-carboxylate libraries through simple, high-yielding reactions . This is in contrast to the free acid, which requires additional activation steps. This efficiency is crucial for structure-activity relationship (SAR) studies where rapid analog generation is a priority.

Process Chemistry: A Scalable Intermediate with Defined Physical Properties

The well-defined boiling point of 321.5±37.0 °C and the compound's liquid state at room temperature facilitate large-scale handling and purification, making it a more process-friendly intermediate than solid, high-melting-point analogs . Its commercial availability at a defined purity of 95% provides a reliable starting point for multi-step synthesis scale-up, minimizing variability between batches.

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